{4-[(4-Chlorophenyl)sulfanyl]phenyl}(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Chlorophenyl)sulfanyl]phenyl}(furan-2-yl)methanone is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfanyl]phenyl}(furan-2-yl)methanone typically involves the following steps:
-
Formation of the Chlorophenyl Sulfanyl Intermediate
Reagents: 4-chlorothiophenol and a suitable base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
:Reaction: 4-chlorothiophenol+base→4-chlorophenyl sulfanyl intermediate
-
Coupling with Furan-2-yl Methanone
Reagents: The intermediate from step 1 and furan-2-yl methanone.
Conditions: The reaction is typically conducted in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) at room temperature.
:Reaction: 4-chlorophenyl sulfanyl intermediate+furan-2-yl methanone→4-[(4-Chlorophenyl)sulfanyl]phenyl(furan-2-yl)methanone
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidized derivatives of the original compound.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering the functional groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar solvents at room temperature.
Products: Substituted derivatives where the chlorophenyl or furan groups are replaced.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Chlorophenyl)sulfanyl]phenyl}(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which {4-[(4-Chlorophenyl)sulfanyl]phenyl}(furan-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl and furan groups may facilitate binding to specific sites, while the sulfanyl group can participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
-
{4-[(4-Bromophenyl)sulfanyl]phenyl}(furan-2-yl)methanone
- Similar structure but with a bromine atom instead of chlorine.
- Different reactivity and potential applications.
-
{4-[(4-Methylphenyl)sulfanyl]phenyl}(furan-2-yl)methanone
- Contains a methyl group instead of chlorine.
- Altered physical and chemical properties.
Uniqueness
{4-[(4-Chlorophenyl)sulfanyl]phenyl}(furan-2-yl)methanone is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C17H11ClO2S |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfanylphenyl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H11ClO2S/c18-13-5-9-15(10-6-13)21-14-7-3-12(4-8-14)17(19)16-2-1-11-20-16/h1-11H |
InChI Key |
RVGZPOZCADSTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.